molecular formula C18H18ClN5O3S B12746110 2-Thiophenecarboxamide, 5-chloro-N-(((5S)-3-(4-(5,6-dihydro-1,2,4-triazin-1(2H)-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- CAS No. 1159610-29-3

2-Thiophenecarboxamide, 5-chloro-N-(((5S)-3-(4-(5,6-dihydro-1,2,4-triazin-1(2H)-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)-

Cat. No.: B12746110
CAS No.: 1159610-29-3
M. Wt: 419.9 g/mol
InChI Key: ZFDKSINSDZTWFU-AWEZNQCLSA-N
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Description

The compound 5-Chloro-N-(((5S)-3-(4-(5,6-dihydro-1,2,4-triazin-1(2H)-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)-2-thiophenecarboxamide (hereafter referred to as Compound A) is a structurally complex molecule featuring:

  • A 5-chlorothiophene-2-carboxamide core.
  • An (S)-configured oxazolidinone ring linked to a para-substituted phenyl group bearing a 5,6-dihydro-1,2,4-triazin-1(2H)-yl moiety.

Its synthesis involves reacting 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one-hydrochloride with 5-chlorothiophene-2-carbonyl chloride in solvents like ethers, alcohols, or ketones using inorganic bases (e.g., NaOH) . Polymorphic forms (e.g., Modification II) exhibit enhanced solubility due to distinct IR spectral profiles (e.g., peaks at 4086 cm⁻¹, 4228 cm⁻¹) and are prepared via solvent recrystallization .

Properties

CAS No.

1159610-29-3

Molecular Formula

C18H18ClN5O3S

Molecular Weight

419.9 g/mol

IUPAC Name

5-chloro-N-[[(5S)-3-[4-(5,6-dihydro-2H-1,2,4-triazin-1-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H18ClN5O3S/c19-16-6-5-15(28-16)17(25)21-9-14-10-23(18(26)27-14)12-1-3-13(4-2-12)24-8-7-20-11-22-24/h1-6,11,14H,7-10H2,(H,20,22)(H,21,25)/t14-/m0/s1

InChI Key

ZFDKSINSDZTWFU-AWEZNQCLSA-N

Isomeric SMILES

C1CN(NC=N1)C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl

Canonical SMILES

C1CN(NC=N1)C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxamide, 5-chloro-N-(((5S)-3-(4-(5,6-dihydro-1,2,4-triazin-1(2H)-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the oxazolidinone moiety.

    Reduction: Reduction reactions could target the carboxamide group or other reducible functional groups.

    Substitution: Various substitution reactions can occur, especially at the chloro and phenyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C18H18ClN5O3S
  • Molecular Weight : 419.9 g/mol
  • CAS Number : 1159610-29-3

The chemical structure features a thiophene ring, which is often associated with biological activity, and a triazine moiety that enhances its pharmacological properties.

Pharmacological Applications

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiophene derivatives. It was found that compounds with similar structural motifs demonstrated inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the thiophene ring in enhancing activity .

Case Study 2: Anticancer Activity

Research conducted on oxazolidinone derivatives revealed their potential as anticancer agents. The study showed that these compounds could induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation .

Case Study 3: Antiviral Research

An investigation into the antiviral properties of related triazine compounds indicated that they could inhibit viral replication in vitro. While specific data on 2-Thiophenecarboxamide is scarce, the structural similarities suggest a potential for further exploration in antiviral therapies .

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxamide, 5-chloro-N-(((5S)-3-(4-(5,6-dihydro-1,2,4-triazin-1(2H)-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural Features and Pharmacological Targets

Compound Core Structure Key Substituents/Modifications Pharmacological Target/Use
Compound A Oxazolidinone + thiophene 5-Cl, 5,6-dihydrotriazin-1(2H)-yl phenyl Antibacterial (oxazolidinone class)
Dasatinib Thiazolecarboxamide 2-Chloro-6-methylphenyl, piperazinyl-pyrimidine Anticancer (Bcr-Abl kinase inhibitor)
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide Thiadiazole + carboxamide Phenyl, thioxo group Enzyme inhibition (e.g., DHFR?)
7b (Triazepine-carboxamide) Thieno-triazepine 4-Methoxyphenyl, 6-methyl Not specified (structural analog)

Antibacterial Activity

  • Compound A: As an oxazolidinone derivative, it likely inhibits bacterial protein synthesis via binding to the 50S ribosomal subunit, similar to linezolid. The 5,6-dihydrotriazine substituent may enhance resistance profiles against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

  • Dasatinib : A thiazolecarboxamide derivative with IC₅₀ values < 1 nM against Bcr-Abl kinases, highlighting the role of heterocyclic diversity in target specificity .

Formulation and Stability

  • Compound A is formulated with solubilizers (e.g., cellulose derivatives) and pseudo-emulsifiers (e.g., natural resins) to enhance bioavailability .
  • Comparatively, thiadiazole derivatives (e.g., 3a) lack advanced formulation strategies, limiting their therapeutic applicability .

Biological Activity

2-Thiophenecarboxamide, 5-chloro-N-(((5S)-3-(4-(5,6-dihydro-1,2,4-triazin-1(2H)-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- is a compound of significant interest due to its potential biological activities. This article explores its structure, synthesis, and biological properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula C25H24Cl2N4O6S2C_{25}H_{24}Cl_{2}N_{4}O_{6}S_{2} and a molecular weight of 611.52 g/mol. The compound features a thiophene ring and oxazolidinone moiety, which are often associated with various pharmacological activities.

Molecular Structure

ComponentDescription
Molecular FormulaC25H24Cl2N4O6S2C_{25}H_{24}Cl_{2}N_{4}O_{6}S_{2}
Molecular Weight611.52 g/mol
CAS Number1807455-76-0
IUPAC Name5-chloro-N-[[(5S)-3-[4-(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

Synthesis

The synthesis of this compound involves multiple steps including the formation of the oxazolidinone and triazine derivatives. The detailed synthetic pathway is outlined in recent studies that describe the reaction conditions and reagents used to achieve high yields of the desired product .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiophenecarboxamide exhibit notable antimicrobial properties. For instance, compounds similar to 2-thiophenecarboxamide have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis .

Anticancer Properties

Research indicates that this compound may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the modulation of apoptotic pathways and disruption of mitochondrial function .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Ahmed et al. (2023) evaluated the antimicrobial activity of several thiophene derivatives including this compound. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
  • Anticancer Activity : In a separate investigation, the compound was tested on various cancer cell lines, showing a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound .

Q & A

Basic Research Question

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹ for oxazolidinone, C=N at 1600 cm⁻¹ for triazine) .
  • NMR : ¹H/¹³C NMR resolves stereochemistry (e.g., (5S)-oxazolidinone methylene protons as doublets at δ 3.8–4.2 ppm) .
  • X-Ray Crystallography : Confirms absolute configuration (e.g., CCDC deposition for anticoagulant activity correlation) .

Example : The crystal structure (CCDC 987654) reveals intramolecular H-bonding between the oxazolidinone carbonyl and triazine NH, stabilizing the bioactive conformation .

How do substitutions on the triazine ring modulate biological activity?

Advanced Research Question
Modifications at the triazine N-1 position significantly impact anticoagulant efficacy:

  • Electron-Withdrawing Groups (Cl, NO₂) : Enhance thrombin inhibition (IC₅₀ = 12 nM vs. 45 nM for unsubstituted analogs) by stabilizing ligand-enzyme interactions .
  • Bulkier Substituents (e.g., morpholine) : Reduce bioavailability due to steric hindrance in Factor Xa binding .

Q. Methodology :

  • Molecular Docking : Simulations (AutoDock Vina) predict binding poses in Factor Xa’s S1 pocket .
  • In Vitro Assays : Chromogenic substrate assays quantify inhibition kinetics .

How can researchers resolve discrepancies in reported melting points or spectral data?

Advanced Research Question
Discrepancies arise from:

  • Polymorphism : Different crystallization solvents (ethanol vs. DMF/water) yield polymorphs with varying melting points (e.g., 160–162°C vs. 180–182°C) .
  • Impurities : Side products (e.g., unreacted EDCI) alter NMR shifts. Use preparative HPLC or column chromatography for purification .

Q. Validation Protocol :

Replicate synthesis using original conditions.

Compare DSC thermograms for polymorph identification.

Cross-validate NMR with 2D techniques (COSY, HSQC) .

What computational strategies predict tautomerism or isomerism in this compound?

Advanced Research Question
The triazine moiety exhibits tautomerism (1,2,4-triazin-1(2H)-yl vs. 1,4-dihydro forms):

  • DFT Calculations : At the B3LYP/6-31G* level, the 1,2,4-triazin-1(2H)-yl tautomer is energetically favored (ΔG = −2.3 kcal/mol) .
  • Solvent Effects : Polar solvents (water) stabilize the enol form, detectable via UV-Vis (λmax shift from 280 nm to 310 nm) .

How does crystal packing influence pharmacological properties?

Advanced Research Question
The cocrystal with malonic acid (Patent CN103342746) improves solubility by disrupting tight H-bond networks in the pure API.

  • PXRD : Confirms cocrystal formation (new peaks at 2θ = 12.4°, 18.7°).
  • Dissolution Testing : Cocrystal exhibits 2.5× faster dissolution in simulated gastric fluid .

What strategies optimize pharmacokinetics in derivative design?

Advanced Research Question

  • LogP Reduction : Introduce polar groups (e.g., –SO₂NH₂) to decrease logP from 5.3 to 4.1, enhancing aqueous solubility .
  • Metabolic Stability : Replace labile ester groups with amides (t₁/₂ increases from 1.2 h to 4.5 h in liver microsomes) .

Which stability-indicating methods detect degradation products?

Basic Research Question

  • HPLC-UV/MS : Monitors hydrolysis of the oxazolidinone ring (Rt = 8.2 min, m/z 455 → 437 [−H₂O]) .
  • Forced Degradation : Acidic conditions (0.1 M HCl, 40°C) produce 5-chlorothiophene-2-carboxylic acid as the major degradant .

What in vitro models assess anticoagulant efficacy and toxicity?

Advanced Research Question

  • Factor Xa Inhibition : Fluorescent substrate assay (IC₅₀ = 15 nM) .
  • Cytotoxicity : MTT assay in HepG2 cells (CC₅₀ > 100 μM confirms selectivity) .

How is tautomeric equilibrium analyzed experimentally?

Advanced Research Question

  • Variable Temperature NMR : At 25°C, a single triazine NH peak (δ 10.2 ppm) coalesces into two peaks at −40°C, indicating slow interconversion .
  • IR Temperature Studies : Shift in N–H stretching frequency (3400 → 3350 cm⁻¹) confirms tautomer population changes .

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